molecular formula C25H24N4O2 B2695755 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea CAS No. 548748-70-5

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea

Cat. No.: B2695755
CAS No.: 548748-70-5
M. Wt: 412.493
InChI Key: KANKPFFURFNGBE-UHFFFAOYSA-N
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Description

“3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This compound, with its unique structure, may have specific applications and properties that distinguish it from other benzodiazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the urea group: This step involves the reaction of the benzodiazepine intermediate with an isocyanate or a similar reagent to form the urea linkage.

    Final modifications: Additional steps may be required to introduce specific substituents or to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could result in an alcohol or an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study the effects of benzodiazepines on cellular processes or to develop new therapeutic agents.

Medicine

Medically, this compound could be investigated for its potential use in treating conditions such as anxiety, insomnia, or seizures.

Industry

In industry, it might find applications in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” would likely involve interaction with specific molecular targets, such as GABA receptors in the brain. This interaction could modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets “3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(2-phenylethyl)urea” apart from these compounds could be its specific substituents and the resulting pharmacological profile. Detailed comparative studies would be required to highlight its unique properties.

Properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-29-21-15-9-8-14-20(21)22(19-12-6-3-7-13-19)27-23(24(29)30)28-25(31)26-17-16-18-10-4-2-5-11-18/h2-15,23H,16-17H2,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANKPFFURFNGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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